molecular formula C11H11ClF3N5O2 B2586798 5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarbohydrazide CAS No. 251310-32-4

5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarbohydrazide

Cat. No.: B2586798
CAS No.: 251310-32-4
M. Wt: 337.69
InChI Key: XSXVLPQGBWGWDB-UHFFFAOYSA-N
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Description

5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarbohydrazide is a useful research compound. Its molecular formula is C11H11ClF3N5O2 and its molecular weight is 337.69. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of 5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarbohydrazide typically involves multi-step reactions. The initial phase involves the preparation of the isoxazole ring, which is then integrated with the pyridine derivative via nucleophilic substitution reactions. One common approach uses hydrazides and chloro-pyridine intermediates under controlled temperature and pH conditions to ensure specificity and yield.

Industrial Production Methods Industrial synthesis focuses on scalability and cost-effectiveness. This often involves optimizing the reaction conditions like temperature, pressure, and solvents, coupled with catalytic agents to improve yield and reduce impurities. Continuous flow reactors and automation might be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions The compound undergoes various reactions including:

  • Oxidation: Introducing oxidizing agents can modify the hydrazide group or the aromatic ring.

  • Reduction: Under specific conditions, the trifluoromethyl group may be reduced to difluoromethyl or similar derivatives.

  • Substitution: Nucleophilic or electrophilic substitutions can occur primarily on the aromatic pyridine ring.

Common Reagents and Conditions Reagents such as N-bromosuccinimide (NBS), palladium catalysts, or lithium aluminum hydride (LiAlH4) are frequently used. Reaction conditions vary, with some requiring an inert atmosphere (e.g., nitrogen or argon) and others performed in anhydrous solvents.

Major Products Major products depend on the reaction type. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups enhancing the compound’s pharmacological properties.

Scientific Research Applications

In chemistry, this compound is studied for its ability to undergo complex transformations, making it a valuable building block in organic synthesis. In biology and medicine, its potential as a pharmacophore for developing anti-inflammatory, anti-cancer, or antimicrobial agents is being investigated. Industrially, it finds applications in material science for creating novel polymers with enhanced properties like increased thermal stability or chemical resistance.

Mechanism of Action

The compound’s mechanism of action in biological systems involves interacting with specific molecular targets such as enzymes or receptors. The presence of the trifluoromethyl group often enhances bioavailability and binding affinity, while the isoxazole and pyridine moieties can interact with active sites, modifying biochemical pathways.

Comparison with Similar Compounds

Compared to other similar compounds, 5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarbohydrazide is unique due to the trifluoromethyl group which imparts greater metabolic stability and lipid solubility. Similar compounds might include:

  • 5-(aminomethyl)-3-isoxazolecarbohydrazide

  • 3-chloro-5-(trifluoromethyl)pyridine

  • 2-pyridinylhydrazones

Properties

IUPAC Name

5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3N5O2/c12-7-1-5(11(13,14)15)3-17-9(7)18-4-6-2-8(20-22-6)10(21)19-16/h1,3,6H,2,4,16H2,(H,17,18)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXVLPQGBWGWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C(=O)NN)CNC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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